molecular formula C10H7BrFN B2583278 8-Bromo-7-fluoro-3-methylisoquinoline CAS No. 2167110-88-3

8-Bromo-7-fluoro-3-methylisoquinoline

Cat. No.: B2583278
CAS No.: 2167110-88-3
M. Wt: 240.075
InChI Key: SQJNDJZGCKTEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-fluoro-3-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrFN It is a derivative of isoquinoline, characterized by the presence of bromine, fluorine, and a methyl group at specific positions on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-fluoro-3-methylisoquinoline typically involves multi-step organic reactions. One common method includes the bromination and fluorination of 3-methylisoquinoline. The process may involve the following steps:

    Bromination: Introduction of a bromine atom at the 8th position of the isoquinoline ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Fluorination: Introduction of a fluorine atom at the 7th position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: Introduction of a methyl group at the 3rd position using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-fluoro-3-methylisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in polar aprotic solvents.

    Electrophilic Substitution: Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

8-Bromo-7-fluoro-3-methylisoquinoline has several scientific research applications:

    Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Chemical Biology: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoro-3-methylisoquinoline depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways involved can vary, but they often include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

    7-Fluoro-3-methylisoquinoline: Lacks the bromine atom, which may result in different reactivity and biological activity.

    8-Bromo-3-methylisoquinoline: Lacks the fluorine atom, which can affect its electronic properties and interactions with biological targets.

    8-Bromo-7-chloro-3-methylisoquinoline: Substitution of fluorine with chlorine can lead to differences in chemical reactivity and biological effects.

Uniqueness: 8-Bromo-7-fluoro-3-methylisoquinoline is unique due to the combined presence of bromine and fluorine atoms, which can significantly influence its chemical and biological properties

Properties

IUPAC Name

8-bromo-7-fluoro-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-4-7-2-3-9(12)10(11)8(7)5-13-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJNDJZGCKTEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.